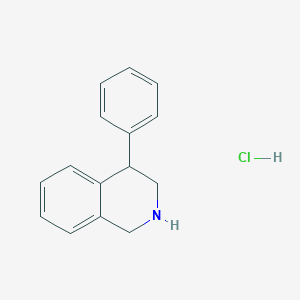
4-フェニル-1,2,3,4-テトラヒドロイソキノリン塩酸塩
概要
説明
4-フェニル-1,2,3,4-テトラヒドロイソキノリン塩酸塩は、分子式が C15H15N·HCl、分子量が 245.75 g/mol の化学化合物です 。イソキノリンアルカロイドのクラスに属し、多様な生物活性で知られています。
2. 製法
合成経路と反応条件: 4-フェニル-1,2,3,4-テトラヒドロイソキノリン塩酸塩は、いくつかの方法で合成することができます。 一般的な方法の1つは、ピクテ・シュペンゲル反応であり、フェニルエチルアミンがアルデヒドと酸触媒の存在下で反応してテトラヒドロイソキノリンコアを形成します 。 別の方法は、ビシュラー・ナピアラスキ反応であり、β-フェニルエチルアミンのN-アシル誘導体が脱水剤(オキシ塩化リン(POCl3)または塩化亜鉛(ZnCl2)など)の存在下で環化されます 。
工業生産方法: 4-フェニル-1,2,3,4-テトラヒドロイソキノリン塩酸塩の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 試薬と触媒、反応温度と時間の選択は、効率を最大化し、副生成物を最小限に抑えるために慎重に管理されます 。
3. 化学反応解析
反応の種類: 4-フェニル-1,2,3,4-テトラヒドロイソキノリン塩酸塩は、次のような様々な化学反応を起こします。
酸化: この化合物は、キノリン誘導体を形成するために酸化することができます。
還元: 還元反応は、それを異なるテトラヒドロイソキノリン誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はキノリン誘導体をもたらす可能性があり、還元は様々なテトラヒドロイソキノリン類似体をもたらす可能性があります 。
4. 科学研究への応用
4-フェニル-1,2,3,4-テトラヒドロイソキノリン塩酸塩は、科学研究において幅広い用途を持っています。
科学的研究の応用
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
作用機序
4-フェニル-1,2,3,4-テトラヒドロイソキノリン塩酸塩の作用機序は、様々な分子標的や経路との相互作用を伴います。 特に神経保護効果と神経毒性効果において重要な役割を果たすドーパミン受容体など、神経伝達物質系を調節することが知られています 。 この化合物は、他の細胞標的とも相互作用し、多様な生物活性を引き出す可能性があります 。
類似化合物:
1,2,3,4-テトラヒドロイソキノリン: 構造的に類似した化合物で、同様の生物活性を示します.
2-フェニル-1,2,3,4-テトラヒドロイソキノリン: 有機合成や医薬品化学で使用される別のアナログです.
独自性: 4-フェニル-1,2,3,4-テトラヒドロイソキノリン塩酸塩は、その特定の置換パターンによって独自であり、独特の化学的および生物学的特性を与えています。 4位におけるフェニル基は、様々な分子標的との相互作用能力を高め、研究および工業用途において貴重な化合物となっています 。
準備方法
Synthetic Routes and Reaction Conditions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog used in organic synthesis and medicinal chemistry.
Uniqueness: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
生物活性
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a compound of significant interest due to its biological activities, particularly in the context of neuropharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Weight : 245.75 g/mol
- Chemical Structure : 4-PTIQ is characterized by a tetrahydroisoquinoline backbone with a phenyl group at the 4-position.
4-PTIQ has been identified primarily as an inhibitor of dopamine release induced by methamphetamine. This inhibition suggests a potential role in modulating dopaminergic signaling, which is crucial in various neuropsychiatric disorders.
Key Findings:
- In studies involving rat models, 4-PTIQ was shown to inhibit methamphetamine-induced dopamine release in the nucleus accumbens without affecting the dopamine levels elevated by high concentrations of other uptake inhibitors like cocaine and nomifensine .
- The compound's selectivity for the (4S)-enantiomer has been linked to its biological activity, highlighting the importance of stereochemistry in its pharmacological effects .
Biological Activity Overview
Case Studies and Research Findings
- Dopamine Release Inhibition :
-
Neurotoxicity Assessment :
- Research involving 3D neurosphere cultures indicated that certain tetrahydroisoquinolines could either exacerbate or mitigate neurotoxic effects depending on their specific structure. While some THIQs are neurotoxic, others like 4-PTIQ may offer protective benefits, particularly through antioxidant mechanisms .
- Stereochemical Influence :
Therapeutic Implications
Given its inhibitory effects on dopamine release and potential neuroprotective properties, 4-PTIQ may have therapeutic applications in treating:
- Addiction Disorders : By modulating dopaminergic activity.
- Neurodegenerative Diseases : Due to its antioxidant properties and ability to protect against oxidative stress.
特性
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOJKPDBCMVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed by its crystal structure?
A1: The crystal structure analysis of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as reported in the study [], highlights several important structural details:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















